Clk-IN-T3 -

Clk-IN-T3

Catalog Number: EVT-274211
CAS Number:
Molecular Formula: C28H30N6O2
Molecular Weight: 482.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Clk-IN-T3 is a small molecule inhibitor that targets CDC-like kinases (CLKs), specifically CLK1, CLK2, CLK3, and CLK4. [, ] CLKs are a family of dual-specificity kinases that play a crucial role in pre-mRNA splicing by phosphorylating serine/arginine-rich (SR) proteins. [, ] This phosphorylation event influences the selection of alternative splice sites, ultimately affecting gene expression and protein diversity. [, ] Clk-IN-T3 has emerged as a valuable tool in scientific research, particularly in studying the role of CLKs in various cellular processes and diseases, including cancer. [, ]

Bcl-xL/Bcl-2 Inhibitors

Relevance: The research discussed in the papers [, ] highlights the synergistic apoptotic effects observed when Clk-IN-T3, a CLK inhibitor, is used in combination with Bcl-xL/Bcl-2 inhibitors. This combination strategy stems from the observation that while Clk-IN-T3 affects the expression of some anti-apoptotic proteins, Bcl-xL and Bcl-2 remain resistant to its modulation. Therefore, combining Clk-IN-T3 with Bcl-xL/Bcl-2 inhibitors effectively targets a broader range of anti-apoptotic proteins, leading to enhanced apoptosis in cancer cells.

Overview

Clk-IN-T3, commonly referred to as T3, is a potent small molecule inhibitor targeting Cdc2-like kinases (CLKs), specifically CLK1, CLK2, and CLK4. This compound has garnered attention due to its significant role in modulating RNA splicing and its potential therapeutic applications in cancer treatment. T3 exhibits improved potency and selectivity compared to previously identified CLK inhibitors, making it a valuable tool for both basic research and clinical applications.

Source

T3 was developed through extensive chemical modifications of existing CLK inhibitors, particularly from a high-throughput chemical library screen against the CLK2 protein. Its synthesis and characterization have been documented in various studies, highlighting its efficacy and specificity for CLK isoforms .

Classification

T3 belongs to the class of dual-specificity protein kinase inhibitors. It acts primarily by inhibiting the activity of CLKs, which are crucial for regulating pre-mRNA splicing processes. The compound has been classified based on its structural characteristics as an ATP mimetic, binding within the ATP pocket of the kinase.

Synthesis Analysis

The synthesis of T3 involved several key steps that utilized chemical modifications to enhance its inhibitory properties against CLKs. The compound is characterized by a modified kinase hinge binder region, which differentiates it from earlier compounds like KH-CB19.

Methods and Technical Details

The synthesis process included:

  • High-Throughput Screening: An extensive chemical library was screened to identify potential CLK inhibitors.
  • Chemical Modifications: Structural modifications were made to enhance stability and binding affinity to CLK isoforms.
  • Characterization Techniques: Various analytical methods were employed to confirm the structure and purity of T3, including NMR spectroscopy and mass spectrometry .
Molecular Structure Analysis

T3 has a complex molecular structure that contributes to its biological activity. The compound's structure includes aromatic heterocycles that facilitate binding within the ATP-binding site of CLKs.

Structure and Data

  • Molecular Formula: C23H30N4O
  • Molecular Weight: 398.52 g/mol
  • Key Functional Groups: The presence of piperazine and imidazo-pyridine moieties is critical for its interaction with the target kinases.
  • Binding Characteristics: T3 forms hydrogen bonds with residues in the hinge region of CLKs, enhancing its selectivity and potency .
Chemical Reactions Analysis

The chemical reactions involved in synthesizing T3 primarily focus on forming stable bonds between various functional groups while ensuring minimal side reactions.

Reactions and Technical Details

  • Formation of Key Bonds: The synthesis involves coupling reactions that link aromatic rings with piperazine derivatives.
  • Stability Testing: The stability of T3 in culture media was assessed, demonstrating favorable characteristics for in vitro applications .
  • Kinase Inhibition Assays: In vitro assays confirmed T3's inhibitory activity against CLK isoforms with IC50 values of 0.67 nM for CLK1, 15 nM for CLK2, and 110 nM for CLK4 .
Mechanism of Action

T3 exerts its biological effects primarily through the inhibition of CLKs, which play a pivotal role in pre-mRNA splicing.

Process and Data

  • Inhibition of Kinase Activity: By binding to the ATP pocket of CLKs, T3 prevents phosphorylation events necessary for spliceosome assembly.
  • Modulation of RNA Splicing: T3 alters splicing patterns by promoting exon skipping and influencing the expression of pro-apoptotic isoforms in cancer cells .
  • Synergistic Effects in Cancer Therapy: When combined with Bcl-xL/Bcl-2 inhibitors, T3 enhances apoptotic responses in cancer cells by modulating splicing events related to anti-apoptotic proteins .
Physical and Chemical Properties Analysis

T3 exhibits several notable physical and chemical properties that contribute to its function as a CLK inhibitor.

Physical and Chemical Properties

  • Solubility: T3 demonstrates good solubility in DMSO and other organic solvents, facilitating its use in biological assays.
  • Stability: The compound shows stability under physiological conditions, making it suitable for long-term studies.
  • Selectivity Profile: T3 exhibits high selectivity towards CLKs over other kinases such as DYRK1A and DYRK1B, confirming its potential as a therapeutic agent with minimal off-target effects .
Applications

T3's unique properties make it a promising candidate for various scientific applications:

  • Cancer Research: Due to its ability to modulate RNA splicing, T3 is being investigated as a therapeutic agent in cancers characterized by aberrant splicing mechanisms.
  • Therapeutic Development: T3 may serve as a lead compound for developing new treatments targeting MYC-driven cancers or other malignancies where CLK activity is dysregulated .
  • Biological Studies: Researchers utilize T3 to explore the roles of CLKs in cellular processes such as proliferation, apoptosis, and differentiation.
Introduction to CLK Kinases and Splicing Regulation

Role of CDC-like Kinases (CLKs) in RNA Splicing and Cellular Homeostasis

CDC-like kinases (CLKs) are dual-specificity protein kinases belonging to the CMGC kinase group, playing a pivotal role in regulating pre-mRNA splicing through phosphorylation of serine/arginine-rich (SR) proteins. These kinases catalyze the phosphorylation of SR proteins (SRSF1–12), which subsequently modulate spliceosome assembly and catalytic activity. Phosphorylated SR proteins bind to pre-mRNA and facilitate interactions between spliceosome components (U1, U2, U4/U6, and U5 snRNPs), thereby stabilizing the spliceosome machinery [1] [4]. This phosphorylation is essential for constitutive and alternative splicing (AS), which generates transcriptomic and proteomic diversity from a single gene—a critical process for cellular homeostasis [1] [2].

The regulatory function of CLKs extends beyond splicing catalysis. Phosphorylation governs SR protein localization within the nucleus, RNA-binding affinity, and protein-protein interactions during spliceosome assembly. Following splicing, SR proteins are dephosphorylated by phosphatases, enabling mRNA export to the cytoplasm. This phosphorylation-dephosphorylation cycle represents a fundamental mechanism for controlling gene expression dynamics in response to cellular signals [1] [4]. Disruption of CLK activity perturbs global splicing patterns, as demonstrated by RNA-Seq studies showing dose-dependent increases in exon skipping (52% of altered events) and intron retention upon CLK inhibition [2]. Such transcriptome-wide changes can trigger downstream effects on critical cellular processes including cell cycle progression (G2/M phase arrest) [1] [3], metabolism [4], and stress responses [1].

CLK Isoforms: Structural and Functional Divergence

The CLK family comprises four evolutionarily conserved isoforms—CLK1, CLK2, CLK3, and CLK4—sharing a characteristic kinase domain with a conserved "EHLAMMERILG" (LAMMER) motif essential for catalytic activity [1] [4] [7]. Despite high sequence homology in their kinase domains (CLK1/CLK2: 95.8% ATP-pocket identity; CLK1/CLK4: 100% identity), structural variations confer functional specialization:

  • CLK1: Best characterized isoform; co-localizes with SR proteins in nuclear speckles. Its expression peaks at G2/M phase, linking splicing regulation to cell cycle progression [1] [4]. The N-terminal RS domain mediates substrate interactions, while the C-terminal kinase domain autophosphorylates at Ser/Thr/Tyr residues [1].
  • CLK2: Regulates hepatic gluconeogenesis and ketogenesis [1] [6]. Exhibits distinct temperature sensitivity compared to CLK1/CLK4 [4].
  • CLK3: Contains unique structural insertions: a β-hairpin (residues 440–462) and a C-terminal helical segment. A lysine residue (Lys248) at the active site entrance alters electrostatic properties, reducing inhibitor affinity. Predominantly cytoplasmic in testes [1] [4] [6].
  • CLK4: Shares near-identical ATP-binding residues with CLK1. Modulates intron retention post-stress [1] [4].

Table 1: Structural Features of Human CLK Isoforms

IsoformUniProt IDLength (aa)Key Structural FeaturesUnique Properties
CLK1P49759484N-terminal RS domain, LAMMER motifHighest sensitivity to temperature changes
CLK2P49760499LGEGTFGRV motif (residues 169–177)Suppresses hepatic gluconeogenesis
CLK3P49761638Lys248, β-hairpin insertion, helical segmentCytoplasmic localization in testes
CLK4Q9HAZ1481LGEGAFGKV motif (residues 165–173)Regulates stress-induced intron retention

ATP-competitive inhibitors target the conserved kinase domain, but selectivity remains challenging due to structural similarities. The DFG motif (Asp-Phe-Gly) critical for ATP/inhibitor binding shows variation: CLK3 has Ala instead of Val at the "DFG-1" position, enlarging its binding cavity and reducing affinity for many inhibitors [1] [4].

Dysregulation of CLKs in Disease: Cancer, Neurodegeneration, and Viral Pathogenesis

Aberrant CLK activity disrupts splicing fidelity, contributing to multiple pathologies:

  • Cancer: CLK overexpression drives oncogenic splicing in breast, colorectal, and urinary bladder carcinomas. CLK2 promotes breast cancer progression through splicing-mediated cell survival pathways, while pan-CLK inhibition (CLK1/2/4) induces DNA damage and premature cell abscission in tumors [1] [2] [6]. RNA-Seq studies reveal that CLK inhibition alters splicing in >100 cancer-related genes, including MDM4 (a p53 regulator) [2] [8]. Dose-dependent conjoined gene transcription—a novel CLK-regulated phenomenon—is associated with motif enrichment in terminal exons and may contribute to oncogenic fusion transcripts [2].

  • Neurodegeneration: Temperature-sensitive CLK1/CLK4 activity modulates SR protein phosphorylation in the brain. Dysregulation correlates with Alzheimer’s disease, where aberrant tau splicing generates neurotoxic isoforms [1] [4] [6].

  • Viral Pathogenesis: CLK1 regulates alternative splicing of viral proteins in influenza A, chikungunya, and HIV-1. Inhibition suppresses viral replication by mis-splicing essential viral components like HIV-1 Gag [1] [6].

  • Other Diseases: Linked to Duchenne muscular dystrophy (exon skipping defects) [6], inflammatory conditions [1], and fatty liver disease (CLK2-mediated) [1].

Table 2: Therapeutic Applications of CLK Inhibition in Disease

Disease CategoryKey MechanismsEvidence
CancerAlters splicing of oncogenes (MDM4); induces conjoined gene transcription; promotes DNA damageSplicing changes in HCT116/184 hTERT cells [2]; tumor growth suppression in xenografts [6]
NeurodegenerationMislocalization of phosphorylated SR proteins; aberrant tau splicingTemperature-dependent CLK1/4 activation in brain [1] [4]
Viral InfectionDisrupts splicing of viral transcripts (HIV-1 Gag, influenza proteins)Reduced viral replication in CLK1-knockdown models [1] [6]
Metabolic DiseaseImpaired hepatic gluconeogenesis (CLK2); aberrant ketogenesisGene expression studies in liver models [1] [4]

Properties

Product Name

Clk-IN-T3

IUPAC Name

4-[2-methyl-1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]-N-(6-pyridin-4-ylimidazo[1,2-a]pyridin-2-yl)benzamide

Molecular Formula

C28H30N6O2

Molecular Weight

482.6 g/mol

InChI

InChI=1S/C28H30N6O2/c1-28(2,27(36)33-16-14-32(3)15-17-33)23-7-4-21(5-8-23)26(35)31-24-19-34-18-22(6-9-25(34)30-24)20-10-12-29-13-11-20/h4-13,18-19H,14-17H2,1-3H3,(H,31,35)

InChI Key

IEFFSHLHNYVSEF-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC=C(C=C1)C(=O)NC2=CN3C=C(C=CC3=N2)C4=CC=NC=C4)C(=O)N5CCN(CC5)C

Solubility

Soluble in DMSO

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C(=O)NC2=CN3C=C(C=CC3=N2)C4=CC=NC=C4)C(=O)N5CCN(CC5)C

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